Tetrasodium ethylenediaminetetraacetate dihydrate

Catalog No.
S1903311
CAS No.
10378-23-1
M.F
C10H16N2Na4O10
M. Wt
416.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrasodium ethylenediaminetetraacetate dihydrate

CAS Number

10378-23-1

Product Name

Tetrasodium ethylenediaminetetraacetate dihydrate

IUPAC Name

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate

Molecular Formula

C10H16N2Na4O10

Molecular Weight

416.2 g/mol

InChI

InChI=1S/C10H16N2O8.4Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;2*1H2/q;4*+1;;/p-4

InChI Key

KSYNLCYTMRMCGG-UHFFFAOYSA-J

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Na+].[Na+]

Metal Ion Sequestration and Inactivation

EDTA's primary function is to chelate metal ions. This means it forms complex structures with metal ions, effectively sequestering them and preventing them from interacting with other molecules in the experiment. This is crucial in various research settings:

  • Enzyme Studies: Many enzymes require specific metal ions for their activity. EDTA can be used to inactivate enzymes by removing these essential metal cofactors. This allows researchers to study specific pathways or reactions without interference from certain enzymes .
  • Isolation and Purification of Biomolecules: Metal ions can interfere with protein purification techniques like chromatography. EDTA can be used to remove contaminating metal ions, facilitating the isolation and purification of desired biomolecules .
  • Control of Redox Reactions: Metal ions can act as catalysts in redox reactions, potentially affecting research outcomes. Using EDTA, researchers can control these reactions by chelating the metal ions and preventing their participation .

Maintaining Consistent Ionic Strength

EDTA can be used to maintain a constant ionic strength in solutions. This is particularly important in studies involving biological systems that are sensitive to changes in ionic strength. By chelating metal ions, EDTA prevents them from contributing to the overall ionic strength of the solution, ensuring consistent experimental conditions .

  • Origin: EDTA is a synthetic chelating agent. Chelating agents can bind metal ions with high affinity, forming stable complexes. []
  • Significance: Na4EDTA•2H2O plays a crucial role in various scientific research fields due to its chelating properties. It inactivates metal ions that can interfere with experiments, helps isolate specific metal ions, and is used in buffers to maintain a constant pH. []

Molecular Structure Analysis

  • Na4EDTA•2H2O consists of a central ethylenediamine backbone (H2NCH2CH2NH2) containing four acetic acid groups (CH3COOH) attached to it. Each acetic acid group loses a proton (H+) to become a negatively charged acetate group (CH3COO-). These four negative charges are balanced by four sodium cations (Na+). Two additional water molecules are associated with the structure (dihydrate). []
  • Key features: The presence of multiple negatively charged groups allows Na4EDTA•2H2O to form strong bonds with positively charged metal ions. This creates a stable complex where the metal ion is "sequestered" within the EDTA molecule, preventing it from interacting with other molecules in the solution. []

Chemical Reactions Analysis

  • Synthesis: Na4EDTA•2H2O is commercially produced by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. []
  • Complexation with metal ions: EDTA reacts with metal ions (M) to form stable complexes (EDTA-M).
Na4EDTA•2H2O + M^(n+) <=> EDTA^(4-)M + 4Na+

where n represents the charge of the metal ion and EDTA^(4-) is the fully deprotonated form of EDTA.

  • Other relevant reactions: Depending on the research application, Na4EDTA•2H2O can be involved in various precipitation, separation, or titration reactions involving metal ions.

Physical And Chemical Properties Analysis

  • Appearance: White, crystalline solid [].
  • Melting point: Decomposes above 250°C [].
  • Boiling point: Not applicable, decomposes before boiling.
  • Solubility: Highly soluble in water (up to 35% w/v) []. Insoluble in most organic solvents.
  • Stability: Stable under normal laboratory conditions. May decompose at high temperatures.

The primary mechanism of action of Na4EDTA•2H2O is chelation. The multiple negatively charged groups on the EDTA molecule surround a metal ion, forming a stable complex. This effectively removes the metal ion from solution and prevents it from participating in unwanted reactions or interfering with biological processes. []

  • Biological systems: In biological research, Na4EDTA•2H2O can inactivate enzymes that require metal ions for their activity or protect cells from metal ion toxicity. []
  • Toxicity: Na4EDTA•2H2O is considered to have low acute toxicity []. However, high concentrations can irritate skin and eyes.
  • Flammability: Non-flammable.
  • Reactivity: Can react with strong oxidizing agents.
  • Precautions: Standard laboratory safety practices should be followed when handling Na4EDTA•2H2O, including wearing gloves, safety glasses, and working in a well-ventilated area.

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 96 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 95 of 96 companies with hazard statement code(s):;
H302 (51.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (47.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (51.58%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (47.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (47.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

10378-23-1

Dates

Modify: 2023-08-16

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